molecular formula C22H21NO B262318 2,2-diphenyl-N-(2-phenylethyl)acetamide

2,2-diphenyl-N-(2-phenylethyl)acetamide

Cat. No. B262318
M. Wt: 315.4 g/mol
InChI Key: RLMGKXOWTFSAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenyl-N-(2-phenylethyl)acetamide, also known as DPPEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 347.45 g/mol. DPPEA has shown promising results in various research studies, making it an important compound for the scientific community.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(2-phenylethyl)acetamide involves the inhibition of specific signaling pathways involved in cancer development. 2,2-diphenyl-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell growth and proliferation. It also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cell survival. By targeting these pathways, 2,2-diphenyl-N-(2-phenylethyl)acetamide induces cell death and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(2-phenylethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. It also inhibits the activity of specific enzymes involved in cancer development, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). 2,2-diphenyl-N-(2-phenylethyl)acetamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-diphenyl-N-(2-phenylethyl)acetamide in lab experiments is its potential as an anticancer agent. 2,2-diphenyl-N-(2-phenylethyl)acetamide has been shown to have potent anticancer activity in various cancer cell lines, making it a promising compound for further research. However, one of the limitations of using 2,2-diphenyl-N-(2-phenylethyl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,2-diphenyl-N-(2-phenylethyl)acetamide. One potential area of research is the development of more efficient synthesis methods for 2,2-diphenyl-N-(2-phenylethyl)acetamide. Another area of research is the identification of specific signaling pathways and enzymes that are targeted by 2,2-diphenyl-N-(2-phenylethyl)acetamide, which may provide insights into its mechanism of action. Additionally, further research is needed to determine the potential applications of 2,2-diphenyl-N-(2-phenylethyl)acetamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.

Synthesis Methods

2,2-diphenyl-N-(2-phenylethyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-phenylethylamine with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 2,2-diphenylacetic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

2,2-diphenyl-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential anticancer agent. 2,2-diphenyl-N-(2-phenylethyl)acetamide has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.

properties

Product Name

2,2-diphenyl-N-(2-phenylethyl)acetamide

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2,2-diphenyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H21NO/c24-22(23-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24)

InChI Key

RLMGKXOWTFSAAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.